[(3S)-3-ethoxypyrrolidin-1-yl]-[5-(2-methylphenoxy)pyridin-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S)-3-ethoxypyrrolidin-1-yl]-[5-(2-methylphenoxy)pyridin-2-yl]methanone, also known as JNJ-40411813, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridinylpyrimidine derivatives and has been shown to exhibit promising activity against various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The exact mechanism of action of [(3S)-3-ethoxypyrrolidin-1-yl]-[5-(2-methylphenoxy)pyridin-2-yl]methanone is not fully understood, but it is believed to act by inhibiting the activity of protein kinases, specifically mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK). These kinases play a crucial role in cell proliferation and survival, and their inhibition by this compound leads to the induction of apoptosis and cell death in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound exhibits potent anti-tumor activity by inducing apoptosis and cell cycle arrest in cancer cells. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [(3S)-3-ethoxypyrrolidin-1-yl]-[5-(2-methylphenoxy)pyridin-2-yl]methanone in lab experiments is its potent anti-tumor activity against a wide range of cancer cell lines, making it a promising candidate for further preclinical and clinical development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the study of [(3S)-3-ethoxypyrrolidin-1-yl]-[5-(2-methylphenoxy)pyridin-2-yl]methanone. One area of interest is the development of more potent and selective inhibitors of MAPK and ERK, which could lead to improved anti-tumor activity and reduced toxicity. Another area of interest is the investigation of this compound's potential as a disease-modifying agent for neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Finally, the development of novel drug delivery systems for this compound could improve its solubility and bioavailability, leading to improved therapeutic outcomes.
Synthesis Methods
The synthesis of [(3S)-3-ethoxypyrrolidin-1-yl]-[5-(2-methylphenoxy)pyridin-2-yl]methanone involves a multi-step process that includes the reaction of 2-methylphenol with 2-bromo-5-chloropyridine to form 5-(2-methylphenoxy)pyridine-2-carboxylic acid. This compound is then converted to the corresponding acid chloride and reacted with (S)-3-ethoxypyrrolidine to form the final product, this compound.
Scientific Research Applications
[(3S)-3-ethoxypyrrolidin-1-yl]-[5-(2-methylphenoxy)pyridin-2-yl]methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound exhibits potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, suggesting its potential as a disease-modifying agent for these disorders.
properties
IUPAC Name |
[(3S)-3-ethoxypyrrolidin-1-yl]-[5-(2-methylphenoxy)pyridin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-23-16-10-11-21(13-16)19(22)17-9-8-15(12-20-17)24-18-7-5-4-6-14(18)2/h4-9,12,16H,3,10-11,13H2,1-2H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJPXDJARIZYCE-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(C1)C(=O)C2=NC=C(C=C2)OC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CCN(C1)C(=O)C2=NC=C(C=C2)OC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.